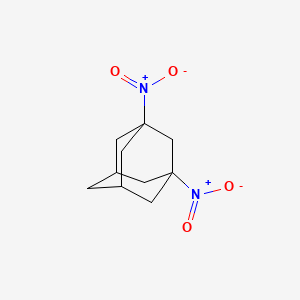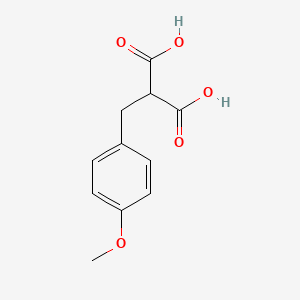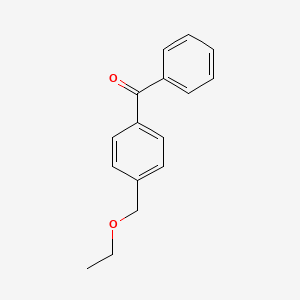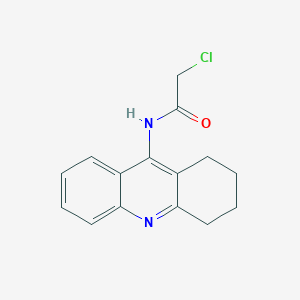
5-(ethoxymethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(ethoxymethyl)pyridine-2-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of an ethoxymethyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position. Pyridinecarboxylic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethoxymethyl)pyridine-2-carboxylic acid typically involves the ethoxymethylation of pyridine-2-carboxylic acid. One common method is the reaction of pyridine-2-carboxylic acid with ethoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-(ethoxymethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Pyridine-2-methanol or pyridine-2-carbaldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(ethoxymethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(ethoxymethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ethoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate enzyme activity and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the ethoxymethyl group, making it less lipophilic.
5-Methyl-pyridine-2-carboxylic acid: Contains a methyl group instead of an ethoxymethyl group.
5-Ethyl-pyridine-2-carboxylic acid: Contains an ethyl group instead of an ethoxymethyl group.
Uniqueness
5-(ethoxymethyl)pyridine-2-carboxylic acid is unique due to the presence of the ethoxymethyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other pyridinecarboxylic acid derivatives and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-(ethoxymethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-2-13-6-7-3-4-8(9(11)12)10-5-7/h3-5H,2,6H2,1H3,(H,11,12) |
InChI Key |
WKUXHTFZEGWIGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-4-[(4-fluorophenyl)methyl]quinoline](/img/structure/B8710947.png)


![Benzo[b]thiophen-2-yl-benzaldehyde](/img/structure/B8710959.png)

![Ethyl 4-[2-(methanesulfonyl)ethoxy]benzoate](/img/structure/B8710978.png)






